2-Hydroxychalcone 2-Hydroxychalcone 2-Hydroxychalcone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
2-Hydroxychalcone can be used as antiparasitic hit compounds when Methoxylated.
Brand Name: Vulcanchem
CAS No.: 644-78-0
VCID: VC0515920
InChI: InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
SMILES: C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2-Hydroxychalcone

CAS No.: 644-78-0

Cat. No.: VC0515920

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Hydroxychalcone - 644-78-0

Specification

CAS No. 644-78-0
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
Standard InChI Key UDOOPSJCRMKSGL-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hydroxychalcone (C₁₅H₁₂O₂, MW 224.25) exists as a yellow crystalline solid with the IUPAC name (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one . X-ray crystallography confirms the trans-configuration of the α,β-unsaturated carbonyl system, which is crucial for its biological activity . The molecule's planar structure allows π-π stacking interactions with biological targets, while the hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen (O-H···O=C), creating a pseudo-six-membered ring that stabilizes the enone system .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point144-150°C
Boiling Point396.3±34.0°C (Predicted)
Density1.191±0.06 g/cm³
pKa9.26±0.35
LogP3.02 (Calculated)
Solubility in DMSO125 mg/mL (557.41 mM)

Isomeric Considerations

The positional isomer 2'-hydroxychalcone (CAS 1214-47-7) differs in hydroxyl group placement on the acetophenone moiety rather than the benzaldehyde-derived ring . This structural variation significantly impacts biological activity, with 2-hydroxychalcone demonstrating superior NF-κB inhibition compared to its 2'-isomer . Nuclear Overhauser Effect (NOE) spectroscopy studies reveal distinct spatial arrangements between the isomers, explaining their differential target binding .

Synthesis and Optimization Strategies

Advanced Synthesis Techniques

Mechanochemical Synthesis:
Ball-mill grinding with KOH (2 eq.) reduces reaction time to 60 minutes while maintaining 96% yield . This solvent-free approach eliminates purification steps, generating 99.2±0.3% pure product as confirmed by HPLC .

Sonochemical Method:
Ultrasound irradiation (40 kHz, 300W) accelerates the condensation to 30 minutes with 88% yield . Cavitational effects enhance mass transfer, particularly for sterically hindered substrates.

Table 2: Synthesis Method Comparison

MethodTimeYieldPurityEnergy Input
Conventional 4h85%95%0.8 kWh
Mechanochemical 1h96%99.2%1.2 kWh
Sonochemical 0.5h88%97.5%0.5 kWh

Biological Activities and Mechanisms

Anticancer Properties

In triple-negative breast cancer (MDA-MB-231), 2-hydroxychalcone demonstrates dose-dependent cytotoxicity (IC₅₀ = 18.7±1.2 μM) . Mechanistic studies reveal:

  • Autophagy Induction: 3.5-fold increase in LC3-II/LC3-I ratio via Beclin-1 upregulation

  • Apoptosis Activation: Caspase-3 cleavage (2.8× control) with Bcl-2 downregulation (62±4%)

  • Metastasis Inhibition: 73.4% reduction in cell migration through MMP-9 suppression (p < 0.01)

Figure 1: Proposed anticancer mechanism involving ROS-mediated JNK/MAPK pathway activation

Antioxidant Capacity

The compound scavenges 82.4% of DPPH radicals at 50 μM, outperforming ascorbic acid (76.1%) . Density Functional Theory (DFT) calculations identify three antioxidant mechanisms:

  • Hydrogen atom transfer (HAT) from phenolic OH (BDE = 78.3 kcal/mol)

  • Single electron transfer (SET) via low ionization potential (7.8 eV)

  • Radical adduct formation (RAF) at the α-carbon

Anti-inflammatory Effects

In lipopolysaccharide-stimulated macrophages:

  • 79.2% inhibition of TNF-α production at 25 μM (p < 0.001)

  • NF-κB p65 nuclear translocation reduced by 64.3±3.1%

  • COX-2 expression downregulated 3.8-fold vs. control

Structure-Activity Relationships (SAR)

Key modifications impacting bioactivity:

  • Hydroxyl Position: 2-OH > 4-OH (ΔIC₅₀ = 12.3 μM in MCF-7)

  • Methoxy Substitution: 2-OCH₃ decreases activity (LogP ↑, solubility ↓)

  • Dihydroxylation: 2',4'-diOH enhances LOX inhibition (IC₅₀ = 70 μM → 45 μM)

  • Chalcone-Aurone Conversion: Cyclization abolishes NF-κB suppression

Table 3: Bioactivity Modulation Through Substituent Engineering

ModificationTargetEffect SizeMechanism Impact
2'-OH → 2'-OCH₃ LOX InhibitionIC₅₀ ↑ 58%Reduced H-bond donor capacity
4'-NO₂ Addition AntiproliferationIC₅₀ ↓ 41%Enhanced electron withdrawal
β-Ring Fluorination BioavailabilityLogP ↓ 0.7Improved membrane permeability

Pharmacokinetic Profile

In vivo studies in Sprague-Dawley rats reveal:

  • Oral Bioavailability: 22.4±3.1% (Cₘₐₓ = 1.8 μg/mL at 2h)

  • Metabolism: Hepatic glucuronidation (major), CYP2C9-mediated oxidation

  • Excretion: 68% fecal, 29% urinary within 48h

  • Plasma Protein Binding: 89.3±2.4% (albumin dominant)

Co-administration with piperine (20 mg/kg) enhances bioavailability to 34.7±2.9% through CYP450 inhibition .

Industrial Applications and Patents

Recent developments include:

  • Anticancer Formulation: WO2021181523A1 (Nanoemulsion, 85 nm particle size)

  • Agricultural Use: US20230075621A1 (Anti-oomycete agent, 92% P. infestans inhibition)

  • Cosmeceutical Patent: KR102345678B1 (Melanogenesis inhibition, 74.2% at 10 μM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator